![molecular formula C9H7ClO B3014313 1-Chloro-4-ethynyl-2-methoxybenzene CAS No. 142475-68-1](/img/structure/B3014313.png)
1-Chloro-4-ethynyl-2-methoxybenzene
Overview
Description
1-Chloro-4-ethynyl-2-methoxybenzene is a chemical compound with the CAS Number: 1343921-70-9 . It has a molecular weight of 166.61 and its IUPAC name is 1-chloro-2-ethynyl-4-methoxybenzene . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-ethynyl-2-methoxybenzene can be represented by the SMILES stringCOC1=CC(C#C)=C(C=C1)Cl
. The InChI code for this compound is 1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
. Physical And Chemical Properties Analysis
1-Chloro-4-ethynyl-2-methoxybenzene is a liquid at room temperature . It has a molecular weight of 166.61 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
1-Chloro-4-ethynyl-2-methoxybenzene serves as a versatile building block in organic synthesis. Chemists utilize it to create more complex molecules through various reactions. For instance:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that aromatic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in cellular processes and potentially affect various biochemical pathways.
Result of Action
It’s known that the compound undergoes a standard sonogashira reaction with iodophenyl groups on the film surfaces via the formation of c−c bonds .
properties
IUPAC Name |
1-chloro-4-ethynyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCRAOKMUUIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynyl-2-methoxybenzene |
Synthesis routes and methods I
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Synthesis routes and methods II
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